molecular formula C10H14O3 B1451800 (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol CAS No. 211134-20-2

(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Cat. No.: B1451800
CAS No.: 211134-20-2
M. Wt: 182.22 g/mol
InChI Key: RUANRSQPKRJMNZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a chiral aromatic alcohol of high interest in scientific research and development, primarily serving as a versatile synthetic intermediate . With the molecular formula C10H14O3, this compound features a stereogenic center with (R) configuration, which is crucial for applications in asymmetric synthesis . The 2,4-dimethoxyphenyl substituent contributes to the molecule's electronic properties, making it a valuable precursor for synthesizing more complex molecules, including potential pharmaceuticals and ligands for metal complexes . While the specific biological mechanism of action for this exact compound requires further investigation, structurally similar chiral alcohols and dimethoxyphenyl derivatives are frequently employed in constructing bioactive molecules and studying biochemical pathways . Researchers value this compound for its potential in exploring new chemical spaces, particularly in medicinal chemistry where the dimethoxyphenyl moiety is a common pharmacophore, and in materials science. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(1R)-1-(2,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUANRSQPKRJMNZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-(2,4-dimethoxyphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, (1R)-1-(2,4-dimethoxyphenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with LiAlH4 can yield (1R)-1-(2,4-dimethoxyphenyl)ethane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: CrO3, PCC, and other oxidizing agents in solvents like dichloromethane (DCM).

    Reduction: NaBH4, LiAlH4 in solvents like THF or ethanol.

    Substitution: NaOMe in methanol or other suitable solvents.

Major Products:

    Oxidation: (1R)-1-(2,4-dimethoxyphenyl)ethanone.

    Reduction: (1R)-1-(2,4-dimethoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol serves as an important intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in reactions leading to the formation of more complex molecules. For example, it can be utilized in the synthesis of analogs for drugs targeting specific receptors due to its ability to modify steric and electronic properties of the resulting compounds.

Potential Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds derived from (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol. Research indicates that derivatives may exhibit cytotoxic effects against certain cancer cell lines. For instance, a study on structurally similar compounds revealed that modifications at the phenolic position could enhance their inhibitory effects on cancer cell proliferation .

Chiral Auxiliary in Asymmetric Synthesis

The compound's chirality makes it a valuable chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically pure products by influencing the stereochemistry during chemical reactions. This property is particularly useful in synthesizing pharmaceuticals where specific stereoisomers are required for optimal biological activity.

Reagent in Organic Reactions

(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol can act as a reagent in various organic transformations, such as nucleophilic substitutions and coupling reactions. Its alcohol functional group allows it to participate in reactions typical for alcohols while also engaging with electrophiles due to the presence of the aromatic ring .

Data Table: Comparison of Similar Compounds

Compound NameStructureNotable Features
2-Chloroethyl phenyl etherC10_{10}H12_{12}ClOSimilar ether functionality but lacks methoxy groups
5-Chloro-2-methoxyphenolC7_{7}H7_{7}ClO3_3Contains a hydroxyl group instead of an alcohol
2,4-DimethoxyphenolC9_{9}H12_{12}O3_3Lacks the chloro substituent but shares methoxy groups

This table illustrates the diversity within this chemical class while highlighting how (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol's unique combination of functional groups may contribute to distinct biological activities and synthetic applications compared to its analogs.

Case Study 1: Synthesis of Anticancer Agents

A recent investigation focused on synthesizing novel derivatives from (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol aimed at enhancing anticancer activity. The study employed various synthetic routes involving this compound as a precursor, demonstrating significant cytotoxicity against breast cancer cell lines when modified appropriately .

Case Study 2: Asymmetric Synthesis Applications

Another study highlighted the use of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol as a chiral auxiliary in asymmetric synthesis. The research successfully generated several enantiomerically enriched products with high yields, showcasing its efficacy in producing compounds with specific stereochemical configurations necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol depends on its specific application and the biological target it interacts with. In general, the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol” with structurally related compounds based on substituent patterns, synthesis, physical properties, and applications:

Compound Name Substituents Key Properties/Data Synthesis Method Applications/Relevance References
(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol 2,4-dimethoxy Chiral center (R-configuration); methoxy groups enhance solubility in polar solvents. Likely asymmetric reduction or enzymatic resolution. Intermediate in pharmaceuticals or catalysis. N/A
(R)-1-(3-fluorophenyl)ethan-1-ol 3-fluoro 88% ee (stereochemical purity); [α]D20 = -15.2 (c 1.0, CHCl3). Asymmetric synthesis via chiral catalysts. Pharmaceutical intermediates.
(1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol 3,4-dimethoxy Commercial availability (CAS: 120466-67-3); higher polarity due to adjacent methoxy groups. Not specified; likely similar to target compound. Small-molecule scaffolds for drug discovery.
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol 2,4-dimethyl Reduced polarity (methyl vs. methoxy); lower solubility in polar solvents. Not detailed; possible Friedel-Crafts alkylation. R&D chemicals for material science.
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-ol 3,4-dimethoxy + phenoxy Complex lignin model compound; multiple hydrogen-bonding sites. Literature-based synthesis from lignin precursors. Biomass conversion studies.
(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one Chalcone derivative α,β-unsaturated ketone; nitropropene intermediates used in dynamic covalent systems. Claisen-Schmidt condensation of dimethoxy ketones. Study of thia-Michael–Henry reactions.

Key Observations:

Electronic Properties: Methoxy groups are electron-donating, increasing aromatic ring reactivity toward electrophilic substitution compared to halogenated analogs (e.g., 3-fluorophenyl derivatives in ) .

Stereochemical Purity :

  • Fluorophenyl and chlorophenyl analogs () achieve 87–90% enantiomeric excess (ee) via chiral HPLC, suggesting that similar methods could optimize the target compound’s purity .

Applications :

  • Pharmaceuticals : The antidepressant in shares a methoxy-substituted phenyl group but incorporates morpholine and tetrahydropyran moieties, highlighting the role of methoxy groups in bioactive molecules .
  • Material Science : Methyl-substituted analogs () are less polar, making them suitable for hydrophobic applications .

Synthetic Challenges :

  • Chalcone derivatives () demonstrate the versatility of 2,4-dimethoxy ketones in forming α,β-unsaturated systems, but the target alcohol may require milder conditions to preserve stereochemistry .

Physical Properties:

  • Solubility : The 2,4-dimethoxy substitution likely improves solubility in alcohols and ethers compared to halogenated or methylated analogs.
  • Optical Rotation : Fluorophenyl analogs () exhibit specific rotations (e.g., [α]D20 = -15.2), which could serve as benchmarks for characterizing the target compound .

Biological Activity

(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with notable biological activity, primarily due to its unique structural features, including a chiral center and methoxy substituents on the aromatic ring. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₄O₃
  • Molecular Weight : Approximately 182.22 g/mol
  • Structural Features : Contains two methoxy groups at the 2 and 4 positions of the phenyl ring, contributing to its chemical reactivity and biological interactions.

1. Pharmacological Potential

Research indicates that (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol and its derivatives may exhibit various pharmacological activities:

  • Anti-inflammatory : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic : Preliminary studies suggest analgesic properties, which could be beneficial in pain management therapies.
  • Antimicrobial : Some derivatives have displayed antimicrobial activity against various pathogens, indicating potential use in treating infections.

The biological activity of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol is believed to involve:

  • Receptor Interaction : The compound may bind to specific biological receptors or enzymes, modulating their activity. The presence of methoxy groups can enhance binding affinity and selectivity towards molecular targets .
  • Metabolic Pathways : It may interact with enzymes involved in metabolic pathways, influencing various physiological processes.

Research Findings

Recent studies have focused on the synthesis and evaluation of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol derivatives. These investigations often employ structure-activity relationship (SAR) analyses to optimize their biological efficacy.

StudyFindings
Research 1Identified several derivatives with enhanced enzymatic inhibition and antiproliferative activities against cancer cell lines.
Research 2Explored the synthesis of difluoromethylated analogs that exhibited improved pharmacological profiles.
Evaluated the antimicrobial properties of related compounds, showing promising results against specific bacterial strains.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a derivative of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol in animal models. Results demonstrated significant reductions in inflammatory markers compared to control groups, suggesting its potential for therapeutic applications in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is synthesized via catalytic hydrogenation of ketone precursors using chiral catalysts (e.g., Ru or Fe-based systems) to achieve enantioselectivity. For example, iron phthalocyanine catalysts under aerobic conditions enable Markovnikov-selective hydration of alkynes, yielding secondary alcohols with up to 67.8% efficiency . Industrial methods prioritize chiral catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN] for asymmetric transfer hydrogenation, achieving >85% enantiomeric excess (e.e.) . Key variables include solvent polarity (ethanol enhances solubility), temperature (room temperature minimizes racemization), and catalyst loading (0.25 mol% FePC optimizes yield) .

Q. How is the stereochemistry of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol confirmed experimentally?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis ([α]D²⁰) are standard. NMR spectroscopy (¹H and ¹³C) identifies diastereotopic protons; for example, the hydroxyl-bearing carbon (C1) shows distinct splitting patterns (δ 4.75 ppm, q, J = 6.45 Hz) . X-ray crystallography via SHELX software provides definitive proof of absolute configuration, leveraging anomalous scattering effects .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is moderately soluble in polar solvents (e.g., water: ~5 mg/mL) but highly soluble in ethanol, dichloromethane, and THF. Stability tests under ambient conditions show no decomposition over 30 days, but acidic/basic environments (pH <3 or >11) accelerate hydroxyl group oxidation. Storage recommendations: inert atmosphere (N₂), desiccated, at 4°C .

Advanced Research Questions

Q. How can conflicting NMR data for (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol be resolved across studies?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., δ 7.11 ppm vs. δ 7.25 ppm for aromatic protons) arise from solvent deuteration effects or impurities. Use high-field NMR (≥500 MHz) with deuterated DMSO-d₆ or CDCl₃ to enhance resolution. For ambiguous splitting, variable-temperature NMR (VT-NMR) clarifies dynamic processes like hindered rotation of the methoxy groups . Cross-validate with GC-MS (EI mode, m/z 196 [M⁺]) and IR spectroscopy (C-O stretch at 1260 cm⁻¹) .

Q. What strategies improve enantioselectivity in the catalytic synthesis of this compound?

  • Methodological Answer : Optimize chiral catalysts (e.g., Ru complexes with (S,S)-Ts-DPEN ligands) and reaction media. Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, increasing e.e. by 10–15%. Kinetic resolution via lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers, achieving >95% e.e. . Computational modeling (DFT) predicts transition-state geometries to guide ligand design .

Q. How does the 2,4-dimethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy groups deactivate the phenyl ring, directing electrophilic attacks to the para position. In SN2 reactions, the hydroxyl group’s steric hindrance at C1 reduces reactivity unless activated via tosylation (TsCl/pyridine). For example, tosyl derivatives undergo substitution with NaN₃ at 60°C, yielding azide intermediates for click chemistry .

Data Contradiction and Validation

Q. Discrepancies in reported melting points: How to address inconsistencies?

  • Methodological Answer : Variations (e.g., 78–82°C vs. 85°C) stem from polymorphic forms or hydrate formation. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect solvates. Recrystallize from n-hexane/ethyl acetate (3:1) to isolate the most stable polymorph .

Q. Conflicting bioactivity results in antimicrobial assays: How to validate?

  • Methodological Answer : Standardize testing protocols (e.g., CLSI guidelines) using reference strains (E. coli ATCC 25922, S. aureus ATCC 29213). Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth (pH 7.3 ± 0.1) reduce pH-dependent solubility artifacts. Confirm via time-kill curves and SEM imaging of bacterial membrane disruption .

Environmental and Safety Considerations

Q. What are the ecotoxicological implications of this compound’s synthesis byproducts?

  • Methodological Answer : Byproducts like 2,4-dimethoxyacetophenone (m/z 180) require LC-MS/MS quantification in waste streams. Biodegradability assays (OECD 301F) show 60% degradation in 28 days, but iron catalyst residues (≥10 ppm) inhibit microbial activity. Replace FePC with immobilized enzymes (e.g., alcohol dehydrogenases) to reduce heavy metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.